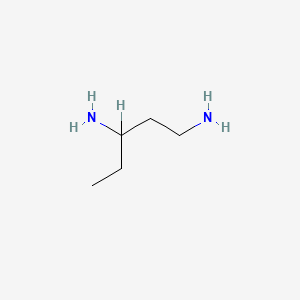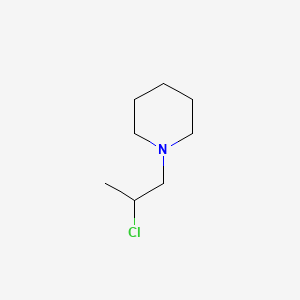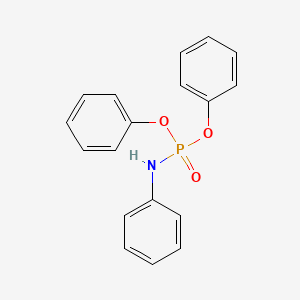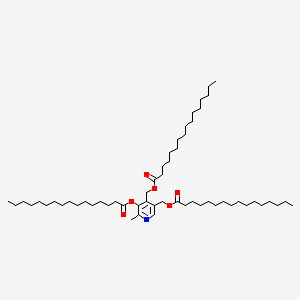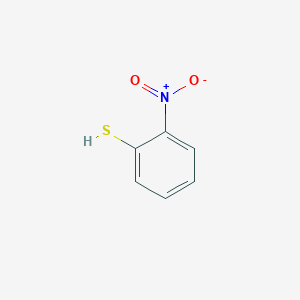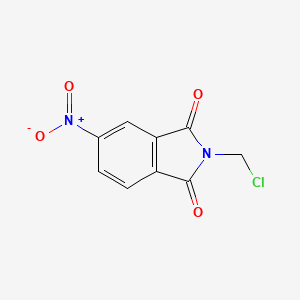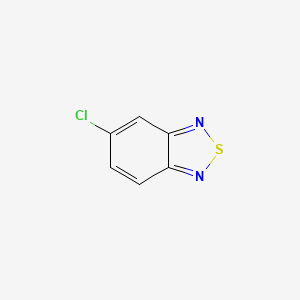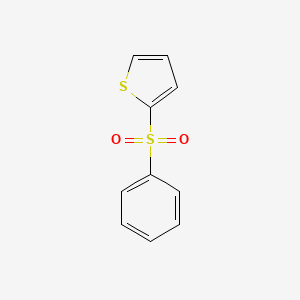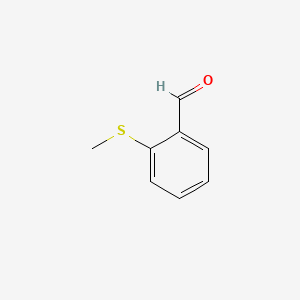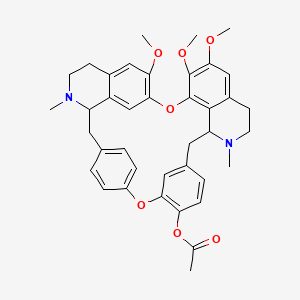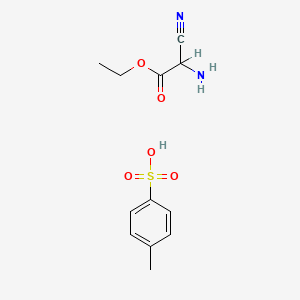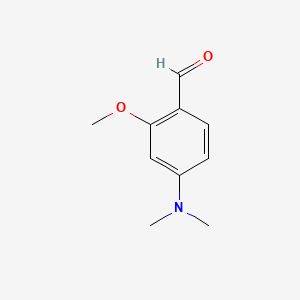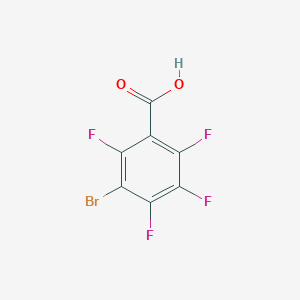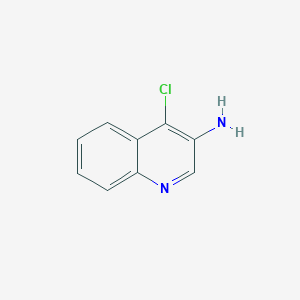
Tetra-(methylethylketoxime)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-(methylethylketoxime)silane, also known as tetrakis [(E)-butan-2-ylideneamino] silicate , is a chemical compound with the molecular formula C16H32N4O4Si . It is used as a neutral curing agent in silicone sealant formulations . It is often combined with MOS or VOS to achieve higher reactivity, shorter skin formation times, and higher crosslinking density .
Synthesis Analysis
The synthesis of this compound involves complex reactions. The kinetics of polymerization are controlled by primary factors, such as catalysts, water/silane ratio, pH, and organo-functional groups, while secondary factors, such as temperature, solvent, ionic strength, leaving group, and silane concentration, also have an influence on the reaction rates .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H32N4O4Si . Its molecular weight is 372.54 .Chemical Reactions Analysis
This compound undergoes a series of complex reactions during its synthesis. The kinetics of these reactions are influenced by various factors, including catalysts, water/silane ratio, pH, and organo-functional groups .Physical and Chemical Properties Analysis
This compound is a clear, yellow liquid . It has a density of 0.932 g/cm3, a melting point of less than 0°C, a boiling point of 111°C, and a flash point of 4°C in toluene . It is soluble in water at 36.63g/L .Wissenschaftliche Forschungsanwendungen
1. Surface Treatment of Cement-Based Materials
Tetraethyl orthosilicate silane (TEOS) has been investigated for surface treatment of hardened cement-based materials. The study compared TEOS with traditional inorganic concrete sealers and water repellents. TEOS showed improved surface quality in older cementitious materials due to pore blocking and pozzolanic reactions with calcium hydroxide, forming additional calcium silicate hydrate (Cai et al., 2016).
2. Corrosion Protection and Adhesion Properties
Research on silane coatings, including Tetraethylorthosilicate (TEOS), for corrosion protection and adhesion properties of epoxy coatings on steel substrates, revealed significant improvements. The study highlighted the effective barrier properties and formation of covalent bonds with the top epoxy coating by silane/epoxy coatings (Parhizkar et al., 2018).
3. Silicone Elastomer Biomaterials
Tetra(alkoxy)silanes, especially tetra(oleyloxy)silane, have been used as crosslinkers in the condensation cure of hydroxy end-functionalised linear poly(dimethylsiloxane), resulting in silicone elastomer biomaterials with significantly reduced coefficients of friction (Woolfson et al., 2003).
Wirkmechanismus
The chemical structure of Tetra-(methylethylketoxime)silane and its curing reaction with hydroxyl-terminated polydimethylsiloxane (HPDMS) by hydrolytic condensation have been verified by IR spectroscopy and 1H NMR . The thermal stability and mechanical properties of the resulting room temperature vulcanized (RTV) silicone rubbers have been studied using thermal gravimetric analysis (TGA) and a universal tensile testing machine .
Safety and Hazards
Zukünftige Richtungen
The future directions of Tetra-(methylethylketoxime)silane research could involve a deeper understanding of the kinetics of its polymerization . This could lead to control of the properties of the final product. Additionally, lessons learned from producing chemical products using 2-butanone oxime and alkyl silane could guide inherently safer processes in similar chemical industries .
Eigenschaften
CAS-Nummer |
34206-40-1 |
|---|---|
Molekularformel |
C16H32N4O4Si |
Molekulargewicht |
372.53 g/mol |
IUPAC-Name |
(butan-2-ylideneamino) tris[(Z)-butan-2-ylideneamino] silicate |
InChI |
InChI=1S/C16H32N4O4Si/c1-9-13(5)17-21-25(22-18-14(6)10-2,23-19-15(7)11-3)24-20-16(8)12-4/h9-12H2,1-8H3/b17-13-,18-14-,19-15-,20-16? |
InChI-Schlüssel |
INETXKGLHYNTHK-QNJIVBPGSA-N |
Isomerische SMILES |
CCC(=NO[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)O/N=C(\CC)/C)C |
SMILES |
CCC(=NO[Si](ON=C(C)CC)(ON=C(C)CC)ON=C(C)CC)C |
Kanonische SMILES |
CCC(=NO[Si](ON=C(C)CC)(ON=C(C)CC)ON=C(C)CC)C |
| 34206-40-1 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


